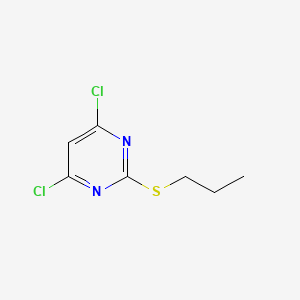

4,6-Dichloro-2-(propylthio)pyrimidine

Descripción general

Descripción

4,6-Dichloro-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2S. It is primarily used as an intermediate in the synthesis of pharmaceutical agents, particularly in the preparation of Ticagrelor, an antiplatelet drug that prevents blood clots .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine typically involves the following steps:

Starting Material: The process begins with 4,6-dihydroxy-2-mercaptopyrimidine.

Industrial Production Methods

Industrial production methods for this compound involve optimizing each reaction stage to ensure scalability and safety. This includes controlling reaction temperatures, using appropriate solvents, and ensuring the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Reduction Reactions: The nitro group in intermediates can be reduced to an amine group.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products

Substitution: Products depend on the nucleophile used.

Reduction: The major product is this compound-5-amine.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Precursor for Antiplatelet Agents

- 4,6-Dichloro-2-(propylthio)pyrimidine is a key intermediate in the synthesis of ticagrelor, an antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. Ticagrelor functions by selectively inhibiting the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation .

Anticancer Activity

- Research indicates that this compound exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific biochemical pathways .

Synthesis of Other Pharmaceuticals

- The compound serves as an important building block for various other pharmaceutical agents, including antiviral and antibacterial drugs. Its role in synthesizing biologically active molecules enhances therapeutic options for various diseases .

Agricultural Applications

Crop Protection

- In agricultural chemistry, this compound is utilized in formulating crop protection products. It helps combat pests and diseases, contributing to improved crop yield and quality. The compound's effectiveness against a range of agricultural pathogens makes it valuable in sustainable farming practices .

Biochemical Research

Enzyme Interaction Studies

- This compound is widely used in biochemical research to study enzyme interactions and inhibition mechanisms. It aids in understanding how certain enzymes function and how they can be modulated for therapeutic purposes .

Cellular Mechanisms

- Studies have demonstrated that this compound can influence cellular signaling pathways and gene expression. Its ability to modulate these processes makes it a useful tool in cellular biology research .

Material Science

Polymer Formulations

- The compound can be incorporated into polymer formulations to enhance stability and resistance to degradation. This application is beneficial for various industrial uses where material durability is critical .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact/Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for ticagrelor | Prevents heart attacks and strokes |

| Anticancer agents | Inhibits cancer cell proliferation | |

| Synthesis of antiviral agents | Expands treatment options for viral infections | |

| Agriculture | Crop protection products | Improves yield and quality of crops |

| Biochemical Research | Enzyme interaction studies | Enhances understanding of enzyme mechanisms |

| Cellular mechanism studies | Influences signaling pathways | |

| Material Science | Polymer formulations | Increases material stability |

Case Studies

- Ticagrelor Synthesis

- Anticancer Research

- Agricultural Efficacy Trials

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-(propylthio)pyrimidine is primarily related to its role as an intermediate in the synthesis of Ticagrelor. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing them from aggregating and forming clots . This inhibition is reversible and provides a rapid onset and offset of action, making it suitable for patients undergoing surgery .

Comparación Con Compuestos Similares

Similar Compounds

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: An intermediate in the synthesis of 4,6-Dichloro-2-(propylthio)pyrimidine.

2-Propylthio pyrimidine-4,6-diol: A precursor in the synthetic route.

Uniqueness

This compound is unique due to its specific role in the synthesis of Ticagrelor, which is a crucial antiplatelet agent used in the prevention of thrombotic events . Its chemical structure allows for specific interactions with the P2Y12 receptor, making it an essential intermediate in pharmaceutical chemistry.

Actividad Biológica

4,6-Dichloro-2-(propylthio)pyrimidine is a compound of significant interest in pharmacology and biochemistry due to its biological activity, particularly in the context of antiplatelet therapy and potential anticancer properties. This article delves into its biological mechanisms, pharmacokinetics, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 235.12 g/mol. The compound features a pyrimidine ring with two chlorine atoms at positions 4 and 6, and a propylthio group at position 2, contributing to its reactivity and biological interactions.

Target Receptor : The primary target for this compound is the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation. By selectively inhibiting this receptor, the compound disrupts normal ADP signaling pathways in platelets, leading to reduced platelet activation and aggregation.

Biochemical Pathways : The inhibition of the P2Y12 receptor affects several downstream signaling pathways involved in platelet function. This action is particularly relevant in preventing thrombotic events such as heart attacks and strokes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid onset and offset effects due to its reversible inhibition of the P2Y12 receptor. Its bioavailability is influenced by factors such as dosage and administration route. In animal models, varying dosages have shown that lower doses can effectively modulate enzyme activity without significant toxicity.

Antiplatelet Activity

The compound's antiplatelet effects have been extensively studied, particularly in relation to its role as a precursor for ticagrelor, an established antiplatelet medication. Ticagrelor is known for its ability to inhibit P2Y12 receptors with high potency, thus providing a therapeutic advantage in cardiovascular diseases .

Case Studies

- Ticagrelor Development : Research involving ticagrelor has highlighted the importance of this compound as an intermediate in its synthesis. Clinical trials have demonstrated ticagrelor's efficacy in reducing cardiovascular events compared to other P2Y12 inhibitors .

- Antibacterial Activity : Recent investigations into ticagrelor have revealed its bactericidal activity against Gram-positive bacteria, suggesting that derivatives like this compound may also possess similar properties . This aspect opens avenues for exploring its use beyond antiplatelet therapy.

Summary of Findings

| Biological Activity | Details |

|---|---|

| Primary Target | P2Y12 receptor |

| Mechanism | Inhibition of ADP signaling pathway |

| Pharmacokinetics | Rapid onset; reversible inhibition |

| Antiplatelet Effects | Precursor for ticagrelor; reduces thrombotic events |

| Potential Anticancer Activity | Inhibits tubulin polymerization; induces apoptosis (analog studies) |

| Antibacterial Properties | Bactericidal activity against Gram-positive strains (related compounds) |

Propiedades

IUPAC Name |

4,6-dichloro-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSKUPWUDKTHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What do we know about the structural characteristics of 5-amino-4,6-dichloro-2-(propylthio)pyrimidine?

A1: While the provided research abstract [] doesn't explicitly state the molecular formula and weight, it highlights the study of the compound's electron acceptor properties, excitation energies, oscillatory strength, and spectroscopic behavior. This suggests that researchers are investigating how the compound interacts with light and other molecules at a fundamental level, which is crucial for understanding its potential biological activity.

Q2: How does the research leverage computational chemistry to understand 5-amino-4,6-dichloro-2-(propylthio)pyrimidine?

A2: The research paper mentions investigating "solvent effects" [], which strongly indicates the use of computational chemistry techniques. Scientists likely employed simulations to model how different solvents influence the compound's properties and behavior. This approach can provide valuable insights into the compound's interactions within a biological system. Additionally, the mention of "anticancer agent" [] suggests that researchers might be employing Quantitative Structure-Activity Relationship (QSAR) models to predict the compound's potential efficacy against cancer cells based on its structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.